N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-naphthalen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-14(22)17-7-4-8-19(13-17)21-20(23)12-15-9-10-16-5-2-3-6-18(16)11-15/h2-11,13H,12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJXQJVDLMVNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide typically involves the reaction of 3-acetylphenylamine with 2-naphthoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C18H17NO2
Molecular Weight : 281.34 g/mol
IUPAC Name : N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide
The compound features an acetyl group attached to a phenyl ring and a naphthalene moiety, which contributes to its unique properties and biological interactions.
Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cells (MCF-7)
In vitro studies showed that the compound induced apoptosis in MCF-7 breast cancer cells at high concentrations, suggesting its potential as a therapeutic agent in breast cancer treatment.
| Study | Cell Line | Observed Effect |
|---|---|---|
| 1 | MCF-7 | Induced apoptosis at high concentrations |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases.
Case Study: In Vivo Inflammatory Models
Animal studies demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines.
| Study | Model | Observed Effect |
|---|---|---|
| 1 | Animal Model | Reduced inflammatory markers |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of key enzymes involved in metabolic pathways. This characteristic is particularly relevant for metabolic disorders.
Example: Acetyl-CoA Carboxylase Inhibition
Similar compounds have shown the ability to inhibit acetyl-CoA carboxylase, an enzyme crucial for lipid metabolism. This inhibition could lead to therapeutic strategies for obesity and related metabolic syndromes.
Organic Electronics
The structural properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films and exhibit semiconducting properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-(naphthalen-1-yl)acetamide
- **N-(4-acetylphen
Biological Activity
N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
This compound is synthesized through the reaction of 3-acetylphenylamine with 2-naphthoyl chloride, typically in the presence of a base such as triethylamine. This reaction results in the formation of the desired amide with specific structural characteristics that influence its biological activity. The compound's structure includes an acetyl group and a naphthalene moiety, which contribute to its hydrophobic properties and potential interactions with biological macromolecules .
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The acetyl and amide groups facilitate hydrogen bonding, while the aromatic rings enhance hydrophobic interactions, allowing the compound to modulate the activity of specific proteins involved in various biochemical pathways.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities, particularly in cancer research. It has been evaluated for its antiproliferative effects against several cancer cell lines:
In studies involving nasopharyngeal carcinoma cells (NPC-TW01), this compound was found to significantly inhibit cell proliferation by causing cell cycle arrest. This effect was concentration-dependent and correlated with increased apoptosis rates .
Case Studies and Research Findings
- Antiproliferative Activity : A study reported that this compound demonstrated selective cytotoxicity against human cancer cell lines, particularly nasopharyngeal carcinoma cells, where it achieved an IC50 value of 0.6 μM .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to enzyme active sites, modulating their activity and potentially leading to therapeutic effects against various diseases .
- In Vivo Studies : Preliminary in vivo studies have shown that this compound can reduce tumor growth in xenograft models, indicating its potential as a lead compound for developing new anticancer therapies .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling naphthalen-2-yl acetic acid derivatives with 3-acetylaniline. A two-step approach is common:
Acylation : React 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., triethylamine) to form N-(3-acetylphenyl)acetamide .
Substitution : Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMSO to link the naphthalen-2-yl acetic acid moiety to the acetylated aniline. Monitor progress via TLC and purify using column chromatography .
Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (50–80°C), and stoichiometric ratios (1:1.2 for amine:acid).
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural features of this compound?
- Methodological Answer :
- 1H NMR : The acetyl group (-COCH3) on the phenyl ring appears as a singlet at δ ~2.6 ppm. The naphthalene protons show distinct aromatic signals between δ 7.2–8.3 ppm, with coupling patterns indicating substitution at the 2-position. The acetamide NH proton typically resonates at δ ~8.5 ppm (broad, exchangeable) .
- 13C NMR : The carbonyl carbons (acetamide and acetyl groups) appear at δ ~168–170 ppm. Aromatic carbons of naphthalene and phenyl rings are observed between δ 120–140 ppm .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Use dichloromethane or ethyl acetate to separate the product from aqueous layers after acid/base workup .
- Column chromatography : Employ silica gel with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:2) to resolve polar impurities.
- Recrystallization : Dissolve the crude product in toluene or ethanol, then cool slowly to obtain high-purity crystals .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its intermolecular interactions?
- Methodological Answer : X-ray crystallography reveals key structural features:
- The dihedral angle between the naphthalene and acetylphenyl rings is ~60–65°, affecting π-π stacking .
- Hydrogen bonding : The acetamide NH forms a strong hydrogen bond with the carbonyl oxygen (N–H···O, ~2.8–3.0 Å), stabilizing the crystal lattice .
- Use SHELXL for refinement; validate geometry with PLATON to check for voids, disorder, and hydrogen-bonding networks .
Q. What strategies enable regioselective functionalization of the naphthalene moiety in this compound?
- Methodological Answer :
- Electrophilic substitution : Use ionic liquids (e.g., [bmim][PF6]) with Selectfluor to fluorinate the naphthalene ring at the 1-position, preserving the 2-substituted acetamide group .
- Cross-coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the 6-position of naphthalene. Optimize ligand (e.g., SPhos) and base (K2CO3) for high yields .
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., adenosine receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with receptor structures (e.g., adenosine A2B receptor, PDB ID: 4UHR). Parameterize the compound’s force field with Gaussian 16 (B3LYP/6-31G* level) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
